molecular formula C10H10N2O3 B6258195 methyl 5-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate CAS No. 1260385-39-4

methyl 5-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Cat. No.: B6258195
CAS No.: 1260385-39-4
M. Wt: 206.2
InChI Key:
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Description

Methyl 5-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as a scaffold for drug development. The unique structure of this compound allows it to interact with various biological targets, making it a valuable compound for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-methoxy-2-nitropyridine with ethyl acetoacetate in the presence of a base, followed by reduction and cyclization to form the desired product . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon for the reduction step.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrrolopyridine ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Palladium on carbon or other hydrogenation catalysts are employed.

    Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyrrolopyridine derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

Methyl 5-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 5-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation, thereby exerting anti-cancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group and carboxylate ester functionality contribute to its versatility in chemical reactions and potential therapeutic applications.

Properties

CAS No.

1260385-39-4

Molecular Formula

C10H10N2O3

Molecular Weight

206.2

Purity

95

Origin of Product

United States

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